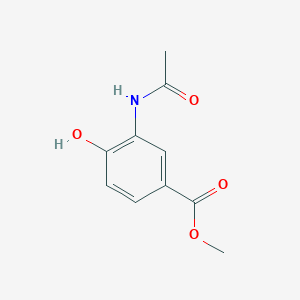

Methyl 3-acetamido-4-hydroxybenzoate

Description

Compound Identification and Chemical Class Contextualization

Methyl 3-acetamido-4-hydroxybenzoate is an aromatic organic compound. Its chemical identity is definitively established by its CAS number, 126360-59-6. The molecular formula of the compound is C₁₀H₁₁NO₄, and it has a molar mass of 209.2 g/mol .

Structurally, this compound belongs to two principal classes of organic compounds: benzoate (B1203000) esters and acetamidophenol derivatives. As a benzoate ester, it is a derivative of benzoic acid, where the hydrogen of the carboxylic acid group is replaced by a methyl group. The core of the molecule is a benzene (B151609) ring, which is substituted with a hydroxyl group, an acetamido group (-NHCOCH₃), and a methoxycarbonyl group (-COOCH₃).

Its classification as an acetamidophenol derivative places it in the context of compounds related to N-acetyl-p-aminophenol (acetaminophen or paracetamol), a widely known analgesic and antipyretic. nih.gov The acetamido group attached to the phenyl ring is a key structural feature of this class of compounds. The specific substitution pattern on the benzene ring (3-acetamido, 4-hydroxy) is crucial to its chemical properties and potential reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 126360-59-6 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molar Mass | 209.2 g/mol |

| IUPAC Name | Methyl 3-(acetylamino)-4-hydroxybenzoate |

Academic Significance and Research Scope for this compound

The academic significance of this compound primarily lies in its potential role as a pharmaceutical intermediate. shreemlifesciences.com While extensive research focusing solely on this compound is not widely published, its structural motifs are present in various pharmaceutically active molecules. Substituted hydroxybenzoates are important building blocks in the synthesis of a wide range of drugs. illinois.edu

Research into related compounds, such as other substituted aminophenol and hydroxybenzoic acid derivatives, has shown a variety of biological activities. For instance, derivatives of p-aminophenol have been investigated as analogues of paracetamol, with studies focusing on their analgesic and antipyretic properties. nih.gov The synthesis of various benzoate derivatives has also been explored for potential applications in treating neurodegenerative diseases. google.com

The research scope for this compound likely involves its use as a precursor or intermediate in the synthesis of more complex molecules. Its functional groups—the hydroxyl, acetamido, and ester moieties—offer multiple sites for chemical modification, making it a versatile building block in organic synthesis. Future research may explore its potential as a starting material for the development of novel therapeutic agents.

Current Research Landscape and Emerging Trends in Benzoate Ester Chemistry

The broader field of benzoate ester chemistry is characterized by ongoing innovation in synthesis and application. A significant trend is the development of more environmentally friendly and efficient synthetic methods.

One emerging area is the use of solid acid catalysts, such as those based on zirconium and titanium, for the esterification of benzoic acids. mdpi.com These catalysts offer advantages over traditional acid catalysts, including reusability and reduced environmental impact. researchgate.net Microwave-assisted synthesis is another green chemistry approach that has been investigated for the production of benzoate esters, demonstrating the potential for shorter reaction times and increased energy efficiency. uwlax.edu

Furthermore, there is a growing interest in the synthesis of functionalized benzoate esters with specific biological activities. Research has explored the antimicrobial properties of biosourced hydroxybenzoate polymers and the development of novel benzoate derivatives with potential therapeutic effects. acs.org The synthesis of complex benzoate esters through palladium-catalyzed carbonylation reactions is also an active area of research, offering a powerful tool for the construction of intricate molecular architectures. researchgate.net

The functionalization of acetamidophenol derivatives is another relevant research area. Studies have explored the synthesis of various derivatives to modulate their biological activity and to develop new therapeutic agents. nih.gov

Table 2: Research Findings on Related Substituted Benzoates

| Research Area | Key Findings |

|---|---|

| Antimicrobial Agents | p-Hydroxybenzoic acid esters (parabens) are effective against fungi and Gram-positive bacteria. researchgate.net |

| Pharmaceutical Intermediates | Methyl 3-bromo-4-hydroxybenzoate is a key intermediate in the synthesis of various drugs. google.com |

| Natural Product Synthesis | Substituted hydroxybenzoic acids are found in nature and can be used to create functional polymers. acs.org |

| Neuroprotective Agents | Certain benzoate derivatives have shown potential in the treatment of neurodegenerative diseases. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 3-acetamido-4-hydroxybenzoate |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-8-5-7(10(14)15-2)3-4-9(8)13/h3-5,13H,1-2H3,(H,11,12) |

InChI Key |

DGDFZZOBSYEQCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)OC)O |

Origin of Product |

United States |

Iii. Advanced Synthetic Methodologies for Methyl 3 Acetamido 4 Hydroxybenzoate and Its Analogs

Regioselective Synthesis of Methyl 3-Acetamido-4-hydroxybenzoate

A common and logical synthetic pathway to this compound involves a two-step process starting from 3-Amino-4-hydroxybenzoic acid. This method prioritizes the protection of the more reactive amino group through amidation before proceeding to the esterification of the carboxylic acid.

The first step in this regioselective synthesis is the selective N-acetylation (amidation) of the amino group of 3-Amino-4-hydroxybenzoic acid. This transformation is typically achieved by treating the starting material with an acetylating agent such as acetic anhydride (B1165640). chemicalbook.comchemicalbook.com The reaction is generally performed in the presence of a base or a suitable solvent system to facilitate the reaction and neutralize the acetic acid byproduct. The inherent nucleophilicity of the amino group allows it to preferentially attack the acetylating agent over the less nucleophilic hydroxyl group, leading to the formation of 3-acetamido-4-hydroxybenzoic acid.

Following the successful amidation, the intermediate, 3-acetamido-4-hydroxybenzoic acid, undergoes esterification to yield the final product. The most common method for this conversion is the Fischer esterification. iajpr.comresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, which in this case is methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). iajpr.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. Subsequent dehydration yields the methyl ester, this compound.

For the initial amidation step, controlling the reaction temperature is important. Lower temperatures (e.g., 0-20°C) can help minimize potential side reactions, such as O-acetylation of the phenolic hydroxyl group. chemicalbook.com The choice of acetylating agent and solvent also plays a significant role in the reaction's efficiency.

For the Fischer esterification, the reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium toward the formation of the ester and achieve a high yield, several strategies can be employed. A large excess of methanol is typically used to shift the equilibrium forward according to Le Chatelier's principle. masterorganicchemistry.com Another effective technique is the removal of water as it is formed, which prevents the reverse reaction (ester hydrolysis). This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com

| Reaction Step | Key Parameter | Condition/Reagent | Purpose |

|---|---|---|---|

| Amidation | Temperature | 0-20°C | Enhance regioselectivity for N-acetylation over O-acetylation. chemicalbook.com |

| Amidation | Reagent | Acetic Anhydride | Source of the acetyl group for amidation. chemicalbook.com |

| Esterification | Catalyst | H₂SO₄ (catalytic amount) | Protonates the carbonyl to activate the carboxylic acid. iajpr.com |

| Esterification | Reactant Concentration | Excess Methanol | Shifts equilibrium to favor product formation. masterorganicchemistry.com |

| Esterification | Water Removal | Dean-Stark Apparatus | Prevents ester hydrolysis and drives the reaction to completion. masterorganicchemistry.com |

Synthesis of Structure-Activity Relationship (SAR) Probes and Derivatives

To investigate the structure-activity relationship of this compound, researchers synthesize a variety of analogs. These studies involve systematically modifying different parts of the molecule to understand how chemical structure influences biological activity.

One fundamental approach in SAR studies is the modification of the ester side chain. By varying the length and branching of the alkyl group of the ester, it is possible to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. For instance, a series of esters can be synthesized by reacting 3-acetamido-4-hydroxybenzoic acid with different alcohols (e.g., ethanol (B145695), propanol, isopropanol, butanol) under Fischer esterification conditions. iajpr.comnih.gov This creates a homologous series of compounds (ethyl, propyl, isopropyl, butyl esters, etc.). The evaluation of these analogs can reveal whether a larger or more sterically hindered ester group enhances or diminishes biological activity. researchgate.net

| Ester Derivative | Alcohol Reagent | Side Chain (R) | Purpose of Modification |

|---|---|---|---|

| Ethyl Ester | Ethanol | -CH₂CH₃ | Slightly increase lipophilicity compared to methyl ester. |

| Propyl Ester | Propan-1-ol | -CH₂CH₂CH₃ | Further increase lipophilicity and chain length. |

| Isopropyl Ester | Propan-2-ol | -CH(CH₃)₂ | Introduce steric bulk near the ester linkage. researchgate.net |

| Butyl Ester | Butan-1-ol | -CH₂CH₂CH₂CH₃ | Significantly increase lipophilicity. |

Another key strategy in developing SAR probes is the functionalization of the aromatic ring. Introducing various substituents at the available positions (C2, C5, and C6) of the benzene (B151609) ring can probe the electronic and steric requirements for activity. Common synthetic transformations include:

Halogenation: Introducing halogens (e.g., Cl, Br, I) onto the aromatic ring, a common strategy in medicinal chemistry, can alter the electronic properties and metabolic stability of the molecule. researchgate.net

Nitration: Electrophilic nitration can install a nitro group, which is a strong electron-withdrawing group. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization. askfilo.com

Alkylation/Acylation: Friedel-Crafts reactions can be used to add alkyl or acyl groups, which can explore steric effects and hydrophobic interactions.

These modifications allow for a comprehensive exploration of the chemical space around the core scaffold, providing valuable insights into the pharmacophore and guiding the design of more potent or selective compounds. nih.gov

| Modification Type | Potential Substituent | Position(s) on Ring | Rationale for SAR |

|---|---|---|---|

| Halogenation | -Cl, -Br | 2, 5, or 6 | Probe electronic effects and potential halogen bonding interactions. researchgate.net |

| Nitration | -NO₂ | 2, 5, or 6 | Introduce a strong electron-withdrawing group; can be reduced to -NH₂ for further functionalization. askfilo.com |

| Alkylation | -CH₃, -CH₂CH₃ | 2, 5, or 6 | Investigate steric tolerance and hydrophobic interactions. |

| Hydroxylation | -OH | 2, 5, or 6 | Introduce hydrogen bond donor/acceptor capabilities. |

Preparation of Related Acetamido-Hydroxybenzoate Isomers

The synthesis of specific isomers of acetamido-hydroxybenzoates is fundamental for structure-activity relationship studies and the development of targeted therapeutic agents. The general and most prevalent strategy involves a two-step process: the initial synthesis of the corresponding methyl amino-hydroxybenzoate precursor, followed by the selective N-acylation of the amino group.

A widely employed method for the acylation step is the reaction of the methyl amino-hydroxybenzoate isomer with an acylating agent, such as acetyl chloride or acetic anhydride. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct. For instance, the synthesis of methyl 4-acetamido-2-hydroxybenzoate is achieved with high efficiency by treating methyl 4-amino-2-hydroxybenzoate (B10774363) with acetyl chloride. chemicalbook.com The use of sodium bicarbonate in a biphasic system of ethyl acetate (B1210297) and water at a reduced temperature provides the desired product in excellent yield. chemicalbook.com This method's success highlights its robustness for preparing various isomers.

The reaction conditions, including the choice of solvent, base, and acylating agent, can be tailored to optimize the yield and purity of the specific isomer being synthesized. The table below outlines the synthesis of a representative isomer, methyl 4-acetamido-2-hydroxybenzoate.

| Product | Precursor | Reagents | Solvent System | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-acetamido-2-hydroxybenzoate | Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride, Sodium bicarbonate | Ethyl acetate / Water | Cooling to 0°C, followed by warming to room temperature. | 99% | chemicalbook.com |

Derivatization to Benzoxazole (B165842) Scaffolds from Related Precursors

The ortho-acetamidophenol moiety, present in compounds like this compound, is a valuable precursor for the synthesis of benzoxazoles. Benzoxazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The core synthetic strategy involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, followed by a cyclodehydration reaction.

While the direct precursor is typically an o-aminophenol, o-acetamidophenols can serve as starting materials, often involving an in-situ deacetylation or utilizing reaction conditions that facilitate cyclization. Numerous catalytic systems have been developed to promote this transformation efficiently. organic-chemistry.org Common approaches include:

Acid Catalysis: Strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) can catalyze the condensation and subsequent ring closure at elevated temperatures. ijpbs.com

Metal Catalysis: A wide range of metal catalysts, including those based on iron, copper, palladium, and ruthenium, have been employed. organic-chemistry.orgjocpr.com For example, an iron-catalyzed hydrogen transfer reaction allows for the redox condensation of o-hydroxynitrobenzenes with alcohols to form 2-substituted benzoxazoles. organic-chemistry.org Copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives to yield benzoxazoles. jocpr.com

Green Chemistry Approaches: To align with principles of sustainable chemistry, methods using reusable catalysts or environmentally benign reaction media have been developed. Samarium triflate has been used as a recyclable acid catalyst in an aqueous medium for the reaction of o-aminophenols with aldehydes. organic-chemistry.org Another green approach involves using a magnetic ionic liquid under solvent-free sonication, which allows for rapid reaction times and easy catalyst recovery. nih.gov

The derivatization typically involves the reaction of the o-aminophenol core with aldehydes, acyl chlorides, or carboxylic acids to generate the 2-substituted benzoxazole. nih.gov The choice of reaction partner determines the nature of the substituent at the 2-position of the benzoxazole ring, allowing for the generation of a diverse library of compounds from a single precursor.

Novel Synthetic Routes and Catalytic Approaches

Recent research has focused on developing more efficient, sustainable, and atom-economical methods for the synthesis of acetamido-hydroxybenzoates. These novel routes often employ advanced catalytic systems or alternative energy sources to improve reaction rates and yields while minimizing waste.

One area of innovation is the N-acylation step. Traditional methods often use acyl chlorides or anhydrides with stoichiometric amounts of base. mdpi.com Greener alternatives are emerging, such as the use of ultrasound irradiation. Sonication can significantly accelerate the N-acylation of amines with acetic anhydride, often proceeding smoothly at room temperature in short reaction times and potentially under solvent-free conditions. orientjchem.org This high-energy, non-thermal activation method is based on acoustic cavitation and offers advantages in efficiency and environmental impact. orientjchem.org

For the esterification of the parent hydroxybenzoic acid, catalytic methods that avoid the use of strong mineral acids are preferred. The use of solid acid catalysts, such as cation exchange resins, represents a significant improvement. google.com These catalysts are easily separated from the reaction mixture by filtration and can be regenerated and reused. Combining a solid acid catalyst with a dehydrating agent, such as molecular sieves, can further drive the esterification equilibrium toward the product, increasing yields and reducing reaction times. google.com

Comprehensive Spectroscopic and Structural Analysis of this compound Unavailable in Publicly Accessible Research

A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed experimental data for the comprehensive spectroscopic and structural elucidation of this compound. While the compound, identified by its CAS number 126360-59-6, is listed in chemical supplier catalogs and mentioned in some patents, detailed research findings regarding its specific spectroscopic characteristics are not present in the accessible literature.

Consequently, it is not possible to provide the in-depth analysis and data tables requested for the following sections:

Iv. Comprehensive Spectroscopic and Structural Elucidation of Methyl 3 Acetamido 4 Hydroxybenzoate

Infrared (IR) Spectroscopy for Functional Group Identification

Searches for synthesis and characterization studies of Methyl 3-acetamido-4-hydroxybenzoate, or its synonym Methyl 3-(acetylamino)-4-hydroxybenzoate, did not yield publications containing the requisite ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, ESI-MS fragmentation, or detailed IR spectral data. While spectral information for structurally related compounds—such as the precursor Methyl 3-amino-4-hydroxybenzoate and other benzoate (B1203000) derivatives—is available, the strict requirement to focus solely on this compound prevents the use of such analogous data for this article.

Without access to primary research articles or database entries that have experimentally determined and published this information, any attempt to generate the specified content would rely on theoretical predictions or extrapolations from other molecules. This would not meet the required standard of a thorough, informative, and scientifically accurate article based on detailed research findings. Therefore, the construction of the requested article cannot be completed at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule.

For this compound, one would expect to observe absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene (B151609) ring and the carbonyl group of the ester and amide functionalities contain π electrons and non-bonding (n) electrons. The conjugation of these chromophores would influence the wavelength of maximum absorption (λmax). Typically, the UV-Vis spectrum of an aromatic compound like this would be measured in a solvent such as ethanol (B145695) or methanol (B129727), and the resulting spectrum would be a plot of absorbance versus wavelength. Without experimental data, a data table of λmax values cannot be generated.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture in solution. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC analysis for purity assessment would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample would be separated based on their affinity for the stationary phase. A detector, often a UV-Vis detector set at a wavelength where the compound absorbs, would generate a chromatogram. The purity of the sample is assessed by the relative area of the peak corresponding to this compound compared to the areas of any impurity peaks. For isolation purposes, the fraction corresponding to the main peak would be collected.

A detailed data table for HPLC analysis would typically include the column type, mobile phase composition, flow rate, detection wavelength, and the retention time of the compound. As no specific experimental methods for this compound have been found, this data cannot be provided.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability before GC-MS analysis.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. A comprehensive analysis would involve the interpretation of these fragments to confirm the structure of the compound.

A data table for GC-MS analysis would list the retention time and the m/z values of the significant peaks in the mass spectrum, along with their relative intensities. Due to the lack of available experimental data for this compound, such a table cannot be compiled.

V. Theoretical and Computational Investigations of Methyl 3 Acetamido 4 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These calculations, based on the principles of quantum mechanics, can provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, all of which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the electronic properties of substituted phenols and related compounds. researchgate.netresearchgate.netsemanticscholar.org DFT calculations can elucidate the effects of the acetamido and methyl ester substituents on the electronic properties of the phenolic ring of Methyl 3-acetamido-4-hydroxybenzoate.

The presence of both electron-donating (hydroxyl and acetamido groups) and electron-withdrawing (methyl ester group) substituents on the benzene (B151609) ring influences its electron density and reactivity. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic parameters. researchgate.netsemanticscholar.org The electron-donating groups are expected to increase the electron density on the phenyl ring, while the electron-withdrawing group will decrease it, creating a complex pattern of reactivity. semanticscholar.org Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can further quantify the delocalization of electrons and the nature of the bonding within the molecule. researchgate.net

Table 1: Predicted DFT-Calculated Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -725 to -730 |

| Dipole Moment (Debye) | 3.5 to 4.5 |

| O-H Bond Dissociation Enthalpy (kcal/mol) | 80 to 90 |

Note: The values in this table are theoretical predictions based on DFT studies of structurally similar substituted phenols and aromatic amides and have not been experimentally determined for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the hydroxyl, acetamido, and carbonyl groups, indicating these are the primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the aromatic ring would exhibit a positive potential, making them susceptible to nucleophilic attack. The distribution of these potentials will be influenced by the interplay of the electron-donating and electron-withdrawing groups.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.0 to -5.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are theoretical predictions based on FMO analyses of similar phenolic compounds and have not been experimentally verified for this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and interactions with the surrounding environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformers can exist. Theoretical calculations can be used to identify the most stable conformers by performing energy minimization. ufms.br

The relative stability of different conformers is determined by factors such as steric hindrance, intramolecular hydrogen bonding, and electronic effects. In this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent acetamido group, or between the acetamido group and the ester group, could play a significant role in stabilizing certain conformations. A systematic conformational search followed by geometry optimization and energy calculation for each conformer can reveal the global minimum energy structure and the relative populations of different conformers at a given temperature.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com An MD simulation would allow for the investigation of the dynamic behavior of this compound in a solvent, providing insights into its solvation, conformational flexibility, and interactions with other molecules. nih.govresearchgate.net

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved numerically to simulate the movement of the atoms over a period of time. mdpi.com This can reveal how the molecule's conformation changes over time, how it interacts with the solvent, and can be used to calculate various thermodynamic properties. For instance, MD simulations have been used to study the behavior of paracetamol (acetaminophen), a structurally related molecule, and its derivatives. nih.govresearchgate.net

Molecular Docking Studies with Biological Targets

A comprehensive review of scientific literature did not yield specific molecular docking studies conducted on this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. Such studies are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. While docking studies have been performed on structurally related compounds to explore their interactions with various enzymes and receptors, specific data detailing the binding energies, interaction modes, and potential protein targets for this compound are not available in the reviewed literature.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Detailed in silico predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound have not been specifically reported in the available scientific literature. The prediction of NMR spectra through computational methods, often employing Density Functional Theory (DFT), is a valuable tool for structural elucidation and confirmation. These calculations can provide theoretical chemical shift values for ¹H and ¹³C nuclei, which can then be compared with experimental data to validate the molecular structure. Although this is a common practice in chemical research, published computational studies providing predicted NMR data for this compound could not be located.

Vi. in Vitro Biological Activity Profiling of Methyl 3 Acetamido 4 Hydroxybenzoate and Its Analogs

Assessment of Antimicrobial Properties

The antimicrobial potential of phenolic compounds, particularly derivatives of p-hydroxybenzoic acid, is well-documented. These compounds exert their effects through various mechanisms, including the disruption of cell membrane integrity and function. mdpi.com

Analogs of methyl 3-acetamido-4-hydroxybenzoate, such as p-hydroxybenzoic acid and its esters (parabens), have demonstrated inhibitory activity against Gram-negative bacteria like Escherichia coli. The efficacy of these compounds can be influenced by structural modifications. For instance, a study on a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid (5pHSA), reported a minimum inhibitory concentration (MIC) of 100 μg/mL against E. coli. mdpi.com Another study confirmed the antimicrobial potential of 1-O-(4-hydroxybenzoyl)-glycerol, a hydrophilic analog of parabens, which showed activity against E. coli. nih.gov Research has also shown that 4-hydroxybenzoic acid itself exhibits an inhibition zone of 9.00-16.00 mm and a MIC range of 36.00-72.00 mg/ml against various microorganisms. dergipark.org.tr

The activity of hydroxybenzoate analogs extends to Gram-positive bacteria, including Staphylococcus aureus. Studies have shown that p-hydroxybenzoic acid has notable anti-S. aureus activity. nih.gov The lipophilicity of derivatives can play a crucial role in their efficacy; for example, one compound, ProcumGastrodin A, showed superior activity against S. aureus (MIC 50 μg/mL) compared to the less lipophilic 5pHSA (MIC > 100 μg/mL). mdpi.com In a comparative study, 1-O-(4-hydroxybenzoyl)-glycerol demonstrated antimicrobial activity against S. aureus that was comparable to or, at lower concentrations, even higher than commercially used parabens like methylparaben and ethylparaben. nih.gov Phenolic acids are known to disrupt bacterial cell membranes, leading to changes in membrane potential and integrity, which contributes to their antibacterial action. mdpi.com

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Escherichia coli | 100 | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Staphylococcus aureus | > 100 | mdpi.com |

| ProcumGastrodin A | Staphylococcus aureus | 50 | mdpi.com |

| 4-hydroxybenzoic acid | Various Microorganisms | 36,000 - 72,000 | dergipark.org.tr |

The agar (B569324) diffusion method is a standard procedure for evaluating the antimicrobial activity of chemical compounds. Two common variations are the disc diffusion and well diffusion (or cup plate) methods. saudijournals.com

In the disc diffusion method , sterile filter paper discs (typically 6 mm in diameter) are impregnated with a specific concentration of the test compound. cabidigitallibrary.org These discs are then placed on the surface of an agar plate that has been uniformly inoculated with a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard). saudijournals.comcabidigitallibrary.org The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours). saudijournals.com As the compound diffuses from the disc into the agar, it may inhibit microbial growth, creating a clear zone of inhibition around the disc. The diameter of this zone is measured to determine the extent of the antimicrobial activity. saudijournals.com

The agar well diffusion method follows a similar principle. Instead of using a paper disc, wells or holes (typically 6-7 mm in diameter) are cut into the inoculated agar medium. saudijournals.com A defined volume of the test compound solution is then pipetted into each well. After an incubation period, the diameter of the zone of inhibition surrounding the well is measured. saudijournals.com This technique is frequently used for assessing the antimicrobial properties of various substances.

Enzyme Modulatory Activities

The structural features of this compound suggest a potential for interaction with various enzymes, notably cyclooxygenases, based on the activities of its analogs.

Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. nih.gov The enzyme exists in two primary isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A significant structural analog of this compound is acetaminophen (B1664979) (paracetamol, or N-acetyl-para-aminophenol). Studies have shown that acetaminophen acts as a selective COX-2 inhibitor in humans. nih.gov In vitro experiments revealed that acetaminophen has a 4.4-fold greater selectivity for COX-2 over COX-1. nih.gov The metabolites of acetaminophen, such as p-aminophenol and AM404, are also believed to contribute to its pharmacological profile, partly through the modulation of the COX pathway. oaepublish.com However, some research indicates that COX inhibition may not be the primary mechanism by which these metabolites reduce microglial activation, suggesting a more complex mode of action. oaepublish.com

Other related derivatives have also been synthesized and evaluated for COX-2 inhibitory activity. For example, certain novel 1,3-dihydro-2H-indolin-2-one derivatives have demonstrated potent COX-2 inhibition, with IC₅₀ values in the low micromolar range. mdpi.com

| Enzyme | IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|

| COX-1 | 113.7 | 4.4 | nih.gov |

| COX-2 | 25.8 |

Exploration of Other Receptor or Protein Interactions, including Protein-Protein Interaction Modulation

Targeting the complex network of protein-protein interactions (PPIs) has become an increasingly important strategy in therapeutic intervention for various diseases. nih.gov PPIs are fundamental to nearly all biological processes, and their modulation by small molecules can lead to the inhibition or stabilization of protein complexes. nih.gov

A prominent example of a target for PPI modulation is the 14-3-3 protein family. These are eukaryotic adaptor proteins involved in numerous critical cellular processes, including signal transduction, cell-cycle control, and apoptosis. nih.gov 14-3-3 proteins interact with hundreds of partner proteins, often by binding to specific phosphorylated motifs on the target. nih.gov The development of small molecules that can either disrupt (inhibit) or enhance (stabilize) specific 14-3-3 PPIs is an active area of research. nih.gov Such modulators could offer novel therapeutic approaches for diseases where these interactions are dysregulated. nih.govtue.nl While direct interactions of this compound with specific receptors or PPIs have not been characterized, its chemical structure presents a scaffold that could potentially be developed for such purposes.

Investigation of Biological Pathways and Molecular Targets

Direct experimental research delineating the specific biological pathways and molecular targets of this compound is limited in publicly available scientific literature. Consequently, an investigation into its potential mechanisms of action is largely inferential, drawing upon structure-activity relationships (SAR) and the known biological activities of structurally analogous compounds. nih.govdrugdesign.orgimmutoscientific.com The molecule incorporates two key pharmacophoric features: an N-acetyl-p-aminophenol core structure (similar to acetaminophen) and a methyl p-hydroxybenzoate scaffold (a paraben-like structure). This unique combination suggests that its biological activity could be multifaceted, potentially interacting with pathways associated with either or both of these parent structures.

Potential Mechanisms Based on Acetaminophen Analogy

The presence of the 3-acetamido-4-hydroxyphenyl moiety suggests that this compound could engage with pathways modulated by N-acetyl-p-aminophenol (acetaminophen). The precise mechanism of action for acetaminophen is not fully established but is understood to be distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Key potential pathways and targets include:

Cyclooxygenase (COX) Pathway: Acetaminophen is considered a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity. brainkart.comumich.edu However, its analgesic and antipyretic effects are thought to stem from a more potent inhibition of COX enzymes within the central nervous system (CNS). brainkart.comnih.gov Some research has pointed to the existence of a COX-1 splice variant, termed COX-3, as a potential primary target for acetaminophen, although this remains a subject of debate. nih.gov

Endocannabinoid System: A significant portion of acetaminophen's analgesic effect is mediated by its metabolite, AM404, which is formed in the brain. tandfonline.com AM404 acts on several molecular targets, including the transient receptor potential vanilloid 1 (TRPV1) receptor and anandamide (B1667382) reuptake transporters, thereby enhancing the activity of the endocannabinoid system. tandfonline.com

Serotonergic Pathways: Evidence also suggests that acetaminophen's central analgesic effects involve the modulation of descending serotonergic pathways, which play a crucial role in pain inhibition. nih.gov

Given these precedents, it is plausible that this compound or its metabolites could exhibit activity against these CNS targets.

Interactive Table: Potential CNS Targets Based on Acetaminophen Analogy

Click on the headers to sort the data.

| Compound/Metabolite | Potential Molecular Target | Implied Biological Pathway | Reference(s) |

| Acetaminophen | Cyclooxygenase (COX) in CNS | Prostaglandin Synthesis Inhibition | brainkart.comumich.edunih.gov |

| AM404 (Acetaminophen Metabolite) | TRPV1 Receptor | Pain Perception, Endocannabinoid System | tandfonline.com |

| AM404 (Acetaminophen Metabolite) | Anandamide Transporter | Endocannabinoid System Modulation | tandfonline.com |

| Acetaminophen | 5-HT (Serotonin) Receptors | Descending Pain-Inhibitory Pathways | nih.gov |

Potential Mechanisms Based on Hydroxybenzoic Acid Analogy

The methyl 4-hydroxybenzoate (B8730719) component of the target molecule is structurally related to parabens, which are esters of p-hydroxybenzoic acid. These compounds are primarily known for their antimicrobial properties, and their derivatives have been explored for various other biological activities. globalresearchonline.netppor.azsemanticscholar.orgresearchgate.net

Antimicrobial Mechanisms: The mode of action for parabens is not fully understood but is believed to involve multiple targets. Postulated mechanisms include the disruption of membrane transport processes, interference with the synthesis of DNA and RNA, and the inhibition of key enzymes essential for microbial metabolism. globalresearchonline.net

Antioxidant Activity: Phenolic acids and their derivatives, including p-hydroxybenzoic acid, are known to possess antioxidant properties. nih.gov This activity is primarily due to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals and reducing oxidative stress. nih.gov

Enzyme Inhibition: Various derivatives of hydroxybenzoic acid have been shown to inhibit specific enzymes. For example, some acetophenone (B1666503) derivatives have demonstrated inhibitory effects against metabolic enzymes like α-glycosidase and acetylcholinesterase in vitro. nih.gov

Interactive Table: Potential Targets Based on Hydroxybenzoic Acid Derivatives

Click on the headers to sort the data.

| Compound Class | Potential Molecular Target | Implied Biological Pathway | Reference(s) |

| p-Hydroxybenzoic Acid Esters (Parabens) | Microbial Cell Membrane | Disruption of Membrane Integrity & Transport | globalresearchonline.net |

| p-Hydroxybenzoic Acid Esters (Parabens) | Microbial DNA/RNA Polymerases | Inhibition of Nucleic Acid Synthesis | globalresearchonline.net |

| p-Hydroxybenzoic Acid | Free Radicals (e.g., ROS) | Oxidative Stress Reduction | nih.gov |

| Acetophenone Derivatives | α-Glycosidase, Acetylcholinesterase | Carbohydrate Metabolism, Neurotransmission | nih.gov |

In Silico Predictions and Future Directions

The potential for the acetamido-benzoic acid scaffold to interact with specific protein targets is supported by computational studies. For instance, a molecular docking analysis of 4-acetamido-3-nitrobenzoic acid, a structural analog, predicted potential binding interactions with key proteins of the SARS-CoV-2 virus, including the main protease and RNA-dependent RNA polymerase. nih.gov This highlights the utility of in silico methods to identify potential molecular targets for novel compounds like this compound. rjptonline.org

Interactive Table: Predicted Molecular Interactions from In Silico Studies of an Analog

Click on the headers to sort the data.

| Compound | Predicted Molecular Target | Type of Study | Finding | Reference(s) |

| 4-Acetamido-3-nitrobenzoic acid | SARS-CoV-2 Main Protease | Molecular Docking | Potential for binding within the active site. | nih.gov |

| 4-Acetamido-3-nitrobenzoic acid | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Molecular Docking | Predicted interaction with key residues. | nih.gov |

| 4-Acetamido-3-nitrobenzoic acid | SARS-CoV-2 Spike Protein/ACE2 Receptor | Molecular Docking | Potential to interfere with protein-protein interaction. | nih.gov |

Vii. Structure Activity Relationship Sar Studies of Methyl 3 Acetamido 4 Hydroxybenzoate Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For derivatives of methyl 3-acetamido-4-hydroxybenzoate, the ester side chain, substitutions on the aromatic ring, and the core acetamido and hydroxyl groups are all pivotal in dictating their interactions with biological targets.

The length and nature of the ester side chain in derivatives of 3-acetamido-4-hydroxybenzoic acid can significantly modulate their antimicrobial properties. This is a well-documented phenomenon in related compounds, such as the parabens (esters of 4-hydroxybenzoic acid), where antimicrobial activity generally increases with the length of the alkyl chain. This trend is often attributed to an increase in lipophilicity, which enhances the partitioning of the molecule into the lipid-rich cell membranes of microorganisms, leading to disruption of membrane integrity and function.

| Ester Side Chain | Relative Lipophilicity (Predicted) | Expected Impact on Antimicrobial Efficacy |

| Methyl | Low | Baseline activity |

| Ethyl | Moderate | Increased activity |

| Propyl | High | Potentially optimal activity |

| Butyl | Very High | Potential for decreased activity due to reduced aqueous solubility |

It is hypothesized that a similar trend would be observed for 3-acetamido-4-hydroxybenzoate esters. An optimal chain length is likely to exist, beyond which the increase in lipophilicity may lead to a decrease in aqueous solubility, thereby reducing the effective concentration of the compound in the biological milieu and potentially diminishing its antimicrobial effect.

The introduction of additional electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, can enhance the molecule's ability to participate in hydrogen bonding, a critical interaction for binding to many biological targets. Conversely, the addition of electron-withdrawing groups, like halogens or nitro groups, can alter the electronic distribution of the aromatic ring, potentially influencing its reactivity and binding affinity. The position of these substituents is also critical; for instance, a substituent ortho to the hydroxyl group may engage in intramolecular hydrogen bonding, which could affect the molecule's conformation and its availability for intermolecular interactions.

| Substituent | Position on Aromatic Ring | Predicted Effect on Bioactivity | Rationale |

| Additional Hydroxyl | Ortho to existing hydroxyl | Potential increase in antioxidant activity | Enhanced radical scavenging potential |

| Methoxy | Para to acetamido group | May alter binding specificity | Changes in electronic and steric properties |

| Chloro | Meta to ester group | Potential increase in antimicrobial activity | Increased lipophilicity and altered electronics |

| Nitro | Ortho to acetamido group | May enhance activity against specific targets | Strong electron-withdrawing nature |

The acetamido and hydroxyl groups are fundamental to the biological activity of this compound and its derivatives. These functional groups are capable of forming hydrogen bonds, which are crucial for the specific recognition and binding of a ligand to its biological target, such as an enzyme active site or a receptor binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the derivatives of this compound, QSAR models could be developed to predict their antimicrobial efficacy or other biological activities.

These models typically rely on a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, polarity), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular volume, surface area). By correlating these descriptors with the observed biological activity of a training set of compounds, a predictive model can be generated.

For instance, a QSAR model for the antimicrobial activity of 3-acetamido-4-hydroxybenzoate esters might reveal that a combination of a lipophilicity descriptor (like logP) and an electronic descriptor (like the energy of the highest occupied molecular orbital, HOMO) are the most important factors. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.

| QSAR Descriptor | Type | Relevance to Biological Activity of this compound Derivatives |

| LogP (Octanol-water partition coefficient) | Physicochemical | Relates to the compound's ability to cross cell membranes. |

| Molar Refractivity (MR) | Steric/Physicochemical | Describes the volume occupied by the molecule and its polarizability. |

| Dipole Moment | Electronic | Influences long-range interactions with the biological target. |

| HOMO/LUMO Energies | Electronic | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Topological Polar Surface Area (TPSA) | Physicochemical | Predicts hydrogen bonding potential and membrane permeability. |

Pharmacophore Development for Bioactive Analogs

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for bioactive analogs of this compound would involve identifying the essential structural elements and their spatial arrangement required for interaction with the biological target.

Based on the SAR findings, a hypothetical pharmacophore for antimicrobial activity might include:

A hydrogen bond donor feature: corresponding to the phenolic hydroxyl group.

A hydrogen bond acceptor feature: corresponding to the carbonyl oxygen of the ester group.

Another hydrogen bond acceptor/donor feature: from the acetamido group.

A hydrophobic/aromatic feature: representing the benzene (B151609) ring.

A hydrophobic feature: corresponding to the alkyl chain of the ester.

This pharmacophore model can then be used as a 3D query in virtual screening of compound libraries to identify novel molecules that possess the desired structural features and are therefore likely to exhibit similar biological activity. Furthermore, it can guide the design of new derivatives by ensuring that any proposed modifications retain the essential pharmacophoric elements. This approach streamlines the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.

Viii. Research Applications and Future Directions for Methyl 3 Acetamido 4 Hydroxybenzoate

Utility as a Chemical Probe in Proteomics Research

The field of chemical proteomics utilizes small molecules to explore protein function and interaction within a complex biological system. Chemical probes are instrumental in these studies, often designed to interact with specific proteins or protein families. While Methyl 3-acetamido-4-hydroxybenzoate has not been prominently featured as a chemical probe, its structure contains functionalities that suggest its potential in this arena.

The acetamido and hydroxyl groups, along with the methyl ester, provide opportunities for chemical modification to incorporate reporter tags or reactive groups. These modifications could enable the use of this compound derivatives in activity-based protein profiling (ABPP) or as bait in pull-down assays to identify novel protein targets. The core phenolic ring structure is a common scaffold in biologically active molecules, increasing the likelihood of meaningful protein-ligand interactions. Future research could focus on synthesizing a library of derivatives of this compound to screen for specific protein binding and functional modulation, thereby developing novel chemical probes for proteomics research.

Intermediate in the Synthesis of Advanced Organic Molecules

The strategic placement of functional groups on the benzene (B151609) ring of this compound makes it a potentially valuable intermediate in the synthesis of more complex organic molecules. The hydroxyl, acetamido, and methyl ester groups offer multiple reaction sites for elaboration and functional group interconversion.

A notable parallel can be drawn with its isomer, Methyl 4-acetamido-2-hydroxybenzoate, which serves as a key intermediate in the synthesis of the gastroprokinetic agent, Mosapride. scbt.com The synthesis of Mosapride involves the modification of the functional groups on the Methyl 4-acetamido-2-hydroxybenzoate backbone to build the final complex drug molecule. drugfuture.comchemicalbook.com Similarly, this compound could serve as a starting material for the synthesis of novel pharmaceutical compounds, agrochemicals, or materials with desired properties. The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized. The hydroxyl group can be alkylated or acylated, and the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. This versatility makes it an attractive building block for synthetic chemists.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Functionality |

|---|---|---|

| Acetamido | Hydrolysis | Primary Amine |

| Hydroxyl | Alkylation/Acylation | Ether/Ester |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

Inspiration for Novel Therapeutic or Agrochemical Scaffold Design

The hydroxybenzoate scaffold is a well-established pharmacophore found in numerous therapeutic and agrochemical agents. The antimicrobial properties of parabens (esters of 4-hydroxybenzoic acid) are a classic example. The structural arrangement of this compound offers a unique substitution pattern that could inspire the design of novel bioactive molecules.

The presence of the acetamido group, in particular, introduces a hydrogen bond donor and acceptor, which can be critical for binding to biological targets such as enzymes and receptors. By modifying the substituents on the benzene ring and the ester group, a diverse library of compounds can be generated for screening against various therapeutic targets, including those for infectious diseases, inflammation, and cancer. In the realm of agrochemicals, derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides, drawing inspiration from the bioactivity of other substituted benzoates.

Methodological Advancements in Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically deduced from standard organic chemistry reactions. A plausible synthetic route would involve the acetylation of Methyl 3-amino-4-hydroxybenzoate. The synthesis of the precursor, Methyl 3-amino-4-hydroxybenzoate, can be achieved from 3-Amino-4-hydroxybenzoic acid and methanol (B129727). chemicalbook.com

Future methodological advancements could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This might include the use of novel catalysts, green solvents, or flow chemistry techniques.

For characterization, a combination of spectroscopic and spectrometric techniques would be employed to confirm the structure and purity of the compound.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons, the acetamido methyl protons, the ester methyl protons, and the hydroxyl and amide protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the ester and amide, and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the O-H, N-H, C=O (ester and amide), and C-O stretches, as well as aromatic C-H and C=C vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (209.2 g/mol ), along with characteristic fragmentation patterns. |

Future research in this area could involve the development of validated analytical methods for the quantification of this compound in various matrices, which would be essential for any future pharmacological or environmental studies.

Exploration of Broader Biological Activities and Target Identification

The biological activities of many hydroxybenzoic acid derivatives have been well-documented, ranging from antimicrobial and antifungal to antioxidant and anti-inflammatory effects. mdpi.com Given its structural similarity to these compounds, this compound is a prime candidate for screening to identify novel biological activities.

A systematic investigation into its potential antimicrobial effects against a panel of bacteria and fungi would be a logical starting point. Furthermore, its antioxidant potential could be assessed using various in vitro assays. Should any significant biological activity be identified, the next step would be target identification. This could involve a variety of approaches, from traditional biochemical assays with purified enzymes or receptors to more advanced chemoproteomic techniques. Identifying the specific molecular targets of this compound would be crucial for understanding its mechanism of action and for its further development as a potential therapeutic or research tool.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid screening of large compound libraries against a specific biological target. chemrxiv.org this compound and its derivatives are well-suited for inclusion in such screening libraries.

The compound's relatively small size and druglike properties make it a good starting point for hit-to-lead optimization. It can be readily synthesized and modified, allowing for the creation of a focused library of analogues for structure-activity relationship (SAR) studies. This library could then be screened using a variety of HTS platforms, including those that measure enzyme activity, receptor binding, protein-protein interactions, and cell-based responses. The integration of this compound into HTS campaigns could accelerate the discovery of novel biological functions and potential therapeutic applications for this class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.